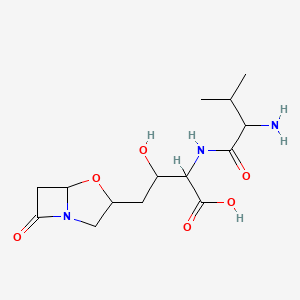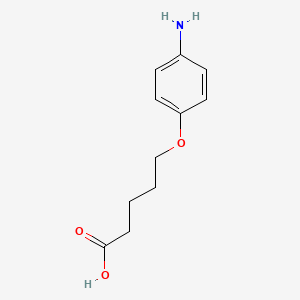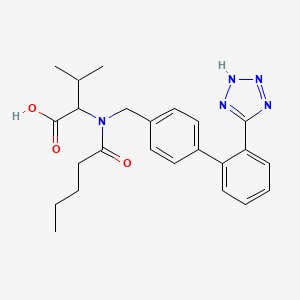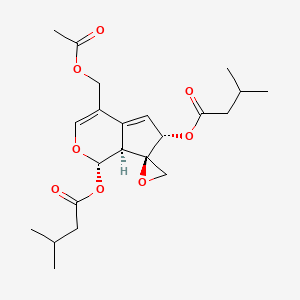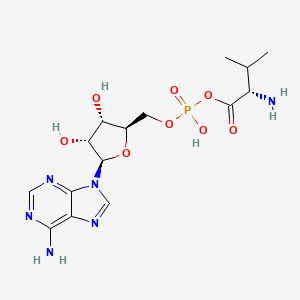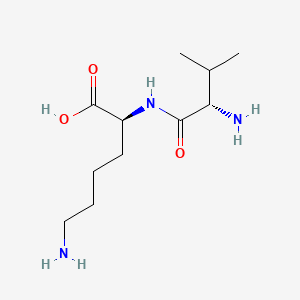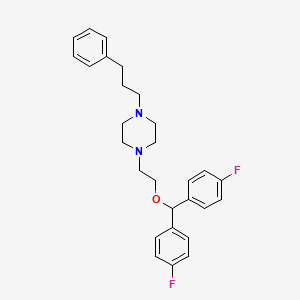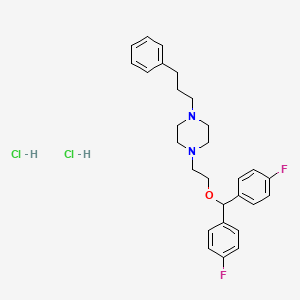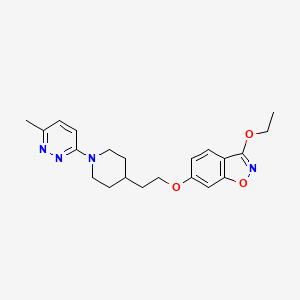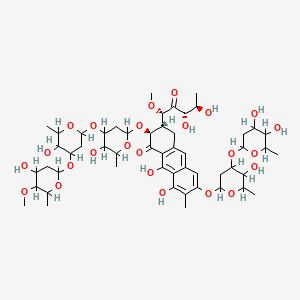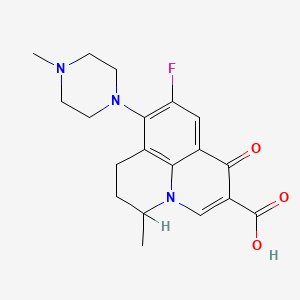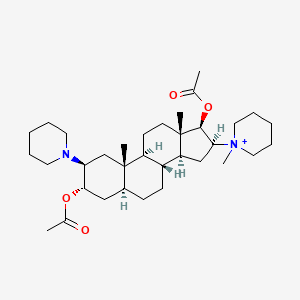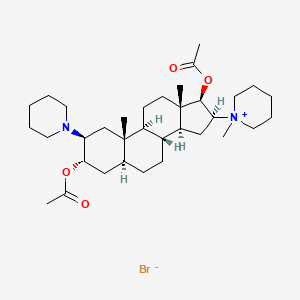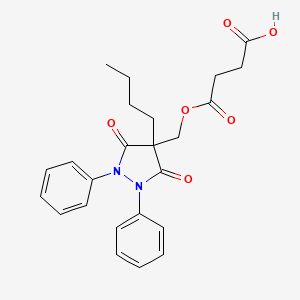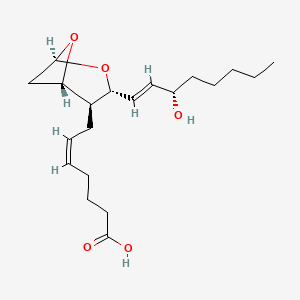
トロンボキサンA2
概要
説明
トロンボキサンA2は、アラキドン酸の生物学的に活性な代謝産物であり、this compoundシンターゼによるプロスタグランジンエンドペルオキシドへの作用によって生成されます。 This compoundは、新しい血小板の活性化を促進し、血小板凝集を増強することにより、止血に重要な役割を果たしています . This compoundは強力な血栓症促進物質であり、さまざまな心臓血管疾患に寄与しています .
科学的研究の応用
Thromboxane A2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, thromboxane A2 is studied for its role in lipid metabolism and its interactions with other eicosanoids .
Biology: In biology, thromboxane A2 is crucial for understanding platelet function and the mechanisms of hemostasis .
Medicine: In medicine, thromboxane A2 is a target for antiplatelet therapies, particularly in the treatment of cardiovascular diseases. Drugs like aspirin inhibit thromboxane A2 synthesis, reducing the risk of thrombotic events .
Industry: In the pharmaceutical industry, thromboxane A2 and its inhibitors are used in the development of drugs for cardiovascular diseases and other conditions involving platelet aggregation .
作用機序
生化学分析
Biochemical Properties
Thromboxane A2 is a potent bioactive lipid molecule that plays a crucial role in hemostasis and thrombosis . It functions by causing vasoconstriction, thereby reducing blood flow to injury sites, and promoting platelet aggregation to form a platelet plug, essential for initial clot formation . Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to Thromboxane A2 by thromboxane synthase .
Cellular Effects
Thromboxane A2 has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . Thromboxane A2 is also a known vasoconstrictor and is especially important during tissue injury and inflammation .
Molecular Mechanism
Thromboxane A2 exerts its effects at the molecular level through several mechanisms. It binds to specific receptors on platelets and blood vessels that stimulate signaling pathways mediating its functional effects . It is involved in multiple biological processes via its cell surface receptor, termed the TP . The TP is a G protein-coupled receptor (GPCR) expressed in various tissues and cells, including platelets, vasculature (smooth muscle and endothelial cells), lungs, kidneys, heart, thymus, and spleen .
Temporal Effects in Laboratory Settings
Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to the biologically inactive hemiacetal thromboxane B2 (TXB2) with a half-life of 30 seconds . Due to its short half-life, Thromboxane A2 primarily functions as an autocrine or paracrine mediator in the nearby tissues surrounding its site of production .
Dosage Effects in Animal Models
The effects of Thromboxane A2 vary with different dosages in animal models. For instance, an antagonist of the thromboxane A2 receptor (ONO-NT-126) was evaluated in an animal model of inflammatory bowel disease (IBD). The study found that ONO-NT-126 markedly reduced the colonic damage, suggesting that the thromboxane-thromboxane receptor system plays an important role in this model of IBD .
Metabolic Pathways
Thromboxane A2 is a product of the cyclooxygenase pathway of arachidonic acid metabolism with platelet activation . It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to Thromboxane A2 by thromboxane synthase .
Transport and Distribution
Thromboxane A2 is produced by activated platelets during hemostasis and has prothrombotic properties . It stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation .
Subcellular Localization
The use of cultured cells allows for labeling to be correlated with specific aspects of cellular morphology, as well as allowing for subcellular localization, especially when employing laser confocal microscopy
準備方法
合成経路と反応条件: トロンボキサンA2は、シクロオキシゲナーゼ経路を通じてアラキドン酸から合成されます。 重要な中間体であるプロスタグランジンH2は、this compoundシンターゼによってthis compoundに変換されます . このプロセスには、ホスホリパーゼA2、シクロオキシゲナーゼ-1(COX-1)またはシクロオキシゲナーゼ-2(COX-2)、およびthis compoundシンターゼの3つの酵素の連続的な作用が関与しています .
工業生産方法: this compoundの工業生産は、通常、生物源からアラキドン酸を抽出および精製し、続いてthis compoundに酵素的に変換することによって行われます。 このプロセスは、高収率と高純度を確保するために最適化されており、分離と精製には高度なクロマトグラフィー技術が用いられることが多いです .
化学反応の分析
反応の種類: トロンボキサンA2は、酸化、還元、置換などのさまざまな化学反応を起こします。 This compoundは水溶液中では非常に不安定であり、生物学的に不活性なトロンボキサンB2に自然に加水分解されます .
一般的な試薬と条件: this compoundの合成には、アラキドン酸やシクロオキシゲナーゼやthis compoundシンターゼなどの酵素など、一般的な試薬が使用されます。 これらの反応は、通常、生理学的条件下で行われ、酵素活性を確保するために特定のpHと温度の条件が求められます .
主な生成物: this compound合成の主な生成物は、this compoundの非酵素的加水分解によって生成されるトロンボキサンB2です。 この変換は急速に起こり、半減期は約30秒です .
4. 科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、科学研究において数多くの応用があります。
化学: 化学では、this compoundは脂質代謝における役割と他のエイコサノイドとの相互作用について研究されています .
生物学: 生物学では、this compoundは血小板機能と止血のメカニズムを理解するために不可欠です .
医学: 医学では、this compoundは、特に心臓血管疾患の治療における血小板凝集阻止療法の標的となります。 アスピリンなどの薬物はthis compoundの合成を阻害し、血栓症の発生リスクを軽減します .
産業: 製薬業界では、this compoundとその阻害剤は、心臓血管疾患や血小板凝集を伴うその他の状態の薬物の開発に使用されています .
類似化合物との比較
トロンボキサンA2は、プロスタグランジンE2やプロスタサイクリンなどの他の化合物を含むプロスタグランジンファミリーの一部です。
プロスタグランジンE2: プロスタグランジンE2は、炎症と痛みのシグナル伝達に関与していますが、this compoundは主に血小板凝集と血管収縮を促進します .
プロスタサイクリン: プロスタサイクリンは、this compoundとは反対の効果があり、血小板凝集を阻害し、血管拡張を誘導します . This compoundとプロスタサイクリンのこのバランスは、血管の恒常性を維持するために不可欠です .
独自性: this compoundの独自性は、その強力な血栓症促進作用と心臓血管疾患における役割にあります。 トロンボキサンB2への急速な加水分解と特定の受容体との相互作用は、他のエイコサノイドとは異なります .
結論
This compoundは、止血と血小板機能の調節において重要な化合物です。その合成、化学反応、および作用機序は、科学研究と医学において重要な意味を持ちます。this compoundとその類似化合物との相互作用を理解することは、心臓血管疾患や血小板凝集を伴うその他の状態の治療戦略の開発に役立つ貴重な洞察を提供します。
特性
IUPAC Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBHJFQCNUKMA-SCKDECHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317452 | |
| Record name | Thromboxane A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thromboxane A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57576-52-0 | |
| Record name | Thromboxane A2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thromboxane A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thromboxane A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THROMBOXANE A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thromboxane A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


